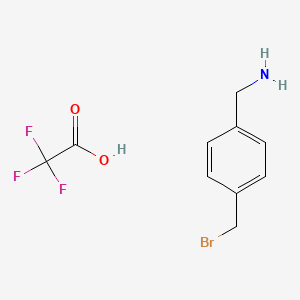

4-(Bromomethyl)benzylamine tfa salt

Description

Overview of Academic Research Trajectories

Academic research involving 4-(bromomethyl)benzylamine and its derivatives primarily focuses on its application as a versatile building block and linker in the synthesis of novel compounds with specific biological or material properties.

One significant research trajectory involves the use of benzylamine (B48309) derivatives in the solid-phase synthesis of compound libraries. nih.gov The ability to immobilize the molecule on a solid support via one functional group while performing reactions on the other allows for the rapid and efficient generation of a multitude of related compounds for screening purposes. This approach is particularly valuable in drug discovery for identifying new therapeutic agents. For instance, libraries of benzylamine-derived sulfonamides have been constructed and shown to possess inhibitory activity against enzymes like thrombin. nih.gov

Another key area of research is the development of novel linker chemistries for targeted drug delivery. nih.govnih.gov The bifunctional nature of 4-(bromomethyl)benzylamine makes it an attractive candidate for creating linkers that can connect a targeting moiety (like an antibody) to a therapeutic payload. The stability and cleavage characteristics of the linker are critical for the efficacy of such antibody-drug conjugates (ADCs). Research in this area explores the synthesis of various benzylamine-based linkers and evaluates their performance in biological systems.

Furthermore, derivatives of benzylamine are investigated for their intrinsic biological activities. For example, N-benzyl substituted phenethylamines have been studied as agonists for serotonin (B10506) receptors, demonstrating that modifications to the benzylamine scaffold can significantly impact biological activity. nih.gov Research has also explored the antimicrobial properties of benzylamine derivatives. mdpi.com These studies highlight the potential of the 4-(bromomethyl)benzylamine core structure as a pharmacophore in the design of new drugs.

The reactivity of the bromomethyl group is also a subject of investigation, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures. The ability to introduce the benzylamine motif through nucleophilic substitution on the bromomethyl group is a common strategy in multi-step organic synthesis.

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.C2HF3O2/c9-5-7-1-3-8(6-10)4-2-7;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANBIAVQJATNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CBr.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl Benzylamine Tfa Salt and Its Derivatives

General Synthetic Routes and Building Block Utilization

The strategic positioning of the amino and bromomethyl groups makes 4-(bromomethyl)benzylamine a valuable building block for the synthesis of more complex molecules. Its TFA salt form often enhances stability and handling properties.

Application as a Building Block in Complex Organic Synthesis

4-(Bromomethyl)benzylamine serves as a crucial intermediate in the assembly of diverse molecular architectures, including pharmaceuticals and materials for research. cymitquimica.com Its utility stems from the ability to introduce a benzylamine (B48309) substructure with a handle for further functionalization. For instance, it can be used to synthesize N-benzyl substituted phenethylamine (B48288) derivatives, which have been studied for their effects on serotonin (B10506) receptors. nih.gov The general strategy involves utilizing either the amine or the bromomethyl group as the initial point of reaction, with the other functionality being masked or reacted in a subsequent step. This sequential reactivity is fundamental to its application in multi-step syntheses.

One common approach begins with the bromination of a suitable benzylamine precursor or the functionalization of a pre-existing bromomethyl-containing molecule. The choice of synthetic route often depends on the availability of starting materials and the desired final product.

Reductive Amination Strategies for Benzylamine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including benzylamines. youtube.comyoutube.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org

While direct synthesis of 4-(bromomethyl)benzylamine via reductive amination of 4-(bromomethyl)benzaldehyde (B112711) is plausible, the reaction conditions must be carefully controlled to avoid side reactions involving the reactive bromomethyl group. A general procedure for reductive amination involves reacting a carbonyl compound with ammonia (B1221849) or an amine in the presence of a reducing agent. chemicalbook.comnih.gov

A typical laboratory-scale reductive amination might involve the following general steps:

Dissolving the aldehyde or ketone in a suitable solvent.

Adding the amine (e.g., ammonia for a primary amine).

Introducing a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. youtube.comyoutube.com

Recent advancements have explored more sustainable methods, such as using water as both a hydrogen source and solvent in ruthenium-catalyzed reductive aminations. rsc.org

| Reactants | Reducing Agent | Product | Reference |

| Aldehyde/Ketone + Amine | NaBH₃CN, H₂/Catalyst | Substituted Amine | youtube.com |

| Carbonyl Compound + Ammonia | H₂/Ru Catalyst | Primary Amine | nih.gov |

| Aldehyde + Amine + B₂(OH)₄/H₂O | Ru Catalyst | Amine | rsc.org |

Condensation Reactions with Amine Derivatives

The primary amine group of 4-(bromomethyl)benzylamine can readily undergo condensation reactions with various electrophiles. For example, it can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced or utilized in other transformations.

Furthermore, the amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. These reactions are fundamental in peptide synthesis and the creation of various other functional molecules. The reactivity of the amine allows for the construction of larger molecules where the 4-(bromomethyl)benzyl moiety is incorporated.

Targeted Chemical Transformations Involving the Bromomethyl Moiety

The bromomethyl group is a key reactive site in 4-(bromomethyl)benzylamine, enabling a variety of synthetic transformations.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This SN2 reaction is a cornerstone of the compound's utility. cymitquimica.comepa.gov

Common nucleophiles that can react with the bromomethyl group include:

Amines: Reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylamines, respectively. These reactions can sometimes lead to over-alkylation, so reaction conditions must be carefully controlled. youtube.com

Alcohols and Phenols: Alkoxylation or phenoxylation occurs to form benzyl (B1604629) ethers.

Thiols: Thiolation results in the formation of benzyl thioethers.

Cyanide: Reaction with cyanide salts introduces a nitrile group, which can be a precursor to carboxylic acids or other nitrogen-containing functionalities.

Azide: Azide substitution yields a benzyl azide, which can be further transformed, for example, via "click chemistry" or reduction to an amine.

Kinetic studies on the nucleophilic substitution reactions of benzylamines with benzyl bromide have shown that the reaction rates are influenced by the electronic nature of the substituents on the benzylamine ring. epa.gov Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. epa.gov Similar principles apply to the reactions of 4-(bromomethyl)benzylamine with various nucleophiles. Studies have also been conducted on the nucleophilic substitution reactions of α-chloroacetanilides with benzylamines, providing further insight into the mechanistic aspects of these transformations. nih.gov

| Nucleophile | Product Type | Reference |

| Primary/Secondary Amine | Secondary/Tertiary Benzylamine | youtube.com |

| Alcohol/Phenol | Benzyl Ether | |

| Thiol | Benzyl Thioether | |

| Cyanide | Benzyl Nitrile | libretexts.org |

| Azide | Benzyl Azide |

Oxidation and Reduction Reactions to Yield Specific Derivatives

The bromomethyl group can be subjected to both oxidation and reduction to yield different functional groups.

Oxidation: Oxidation of the bromomethyl group can lead to the formation of 4-(aminomethyl)benzaldehyde (B3188001) or 4-(aminomethyl)benzoic acid, depending on the oxidizing agent and reaction conditions. For example, the oxidation of a related compound, 4-bromomethylbenzyl alcohol, to 4-(bromomethyl)benzaldehyde has been achieved using pyridinium (B92312) chlorochromate (PCC). A similar strategy could potentially be applied after protecting the amine functionality.

Selective Halogen-Carbon Bond Reductions

The selective reduction of the carbon-halogen bond in the presence of other sensitive functional groups is a critical transformation in organic synthesis. For a substrate such as 4-(bromomethyl)benzylamine, the goal is to reduce the C-Br bond to a methyl group without affecting the benzylamine moiety.

Research into the reduction of benzylic halides has identified various methods that offer the required selectivity. One notable approach involves the use of aminoborohydrides, which are powerful and selective reducing agents. acs.org These reagents, such as lithium dimethylaminoborohydride, can be tailored to reduce specific functional groups while leaving others, like amides or amines, intact. acs.org The reaction conditions, including the choice of reagent and stoichiometry, are crucial for achieving the desired outcome. For instance, the use of 1 equivalent of a sterically hindered dialkylborane can reduce a tertiary amide to an aldehyde, whereas 2 equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN) are required for complete reduction to the corresponding tertiary amine. acs.org

Another strategy employs photoredox organocatalysis. While electron-neutral benzylic bromides can be challenging to reduce due to their high reduction potential, the use of a suitable photosensitizer, like fac-Ir(ppy)₃, can facilitate a single electron transfer (SET) to the benzylic bromide. nih.gov This transfer generates a radical anion that rapidly cleaves the C-Br bond, forming a benzyl radical that can be further reacted. nih.gov However, the success of this method is highly dependent on the electronic properties of the aryl system. nih.gov

In some cases, the amine functionality itself can be sensitive to the reduction conditions. For example, iron-based reductions intended to reduce a nitro group have been observed to cleave benzyl-protected amine moieties, highlighting the need for carefully selected, mild, and chemoselective reduction protocols. nih.gov

Tandem Reduction Methodologies

Tandem reactions, where multiple bond-forming or bond-breaking events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For derivatives of 4-(bromomethyl)benzylamine, tandem methodologies can be envisioned for complex molecular transformations.

A relevant example is the synthesis of benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles through a SnCl₂-promoted tandem sequence. nih.gov This process involves a cascade of reduction, ammonolysis, condensation, and deamination reactions, starting from 2-nitro-N-phenylbenzenesulfonamide derivatives. nih.gov The use of an inexpensive and insensitive reagent like SnCl₂ makes this an attractive approach for constructing complex heterocyclic systems. nih.gov Such a strategy could be adapted to benzylamine derivatives to build fused ring systems.

Another illustration of tandem processes is the synthesis of amines through the controlled reduction of tertiary amides. Depending on the choice of reducing agent (dialkylboranes or aminoborohydrides) and reaction conditions, tertiary amides can be selectively converted into alcohols, aldehydes, or amines in a controlled manner. acs.org This demonstrates the potential for tandem sequences where an initial reduction is followed by further in-situ transformations.

Furthermore, reductive amination itself is a powerful tandem process. An aldehyde or ketone first reacts with an amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. researchgate.net This avoids the need to isolate the often-unstable imine intermediate. researchgate.net

Advanced Coupling and Functionalization Strategies

Beyond reduction, the scaffold of 4-(bromomethyl)benzylamine is amenable to a variety of advanced coupling and functionalization reactions, particularly those catalyzed by transition metals. These methods allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Reactions

A significant advancement in the functionalization of benzylamines is the development of iridium-catalyzed oxidative C–H alkenylation. This methodology enables the direct formation of a carbon-carbon bond at the ortho position of the benzylamine ring. A key innovation in this area is the use of a pentafluorobenzoyl (PFB) directing group, which facilitates the selective monoalkenylation of benzylamines with acrylates and prevents subsequent aza-Michael addition. consensus.app

The reaction proceeds efficiently with [IrCp*Cl₂]₂ as the catalyst and silver acetate (B1210297) as the oxidant. The PFB group not only directs the ortho-C–H activation but also enhances the stability of the benzylamine substrate. Kinetic isotope effect experiments have suggested that the C–H activation step is not the rate-determining step of the catalytic cycle. A five-membered iridacycle intermediate is believed to be a key species in the reaction pathway.

The scope of this reaction is broad, accommodating a range of substituted benzylamines and acrylates, as highlighted in the following table.

| Benzylamine Derivative (Substituent) | Alkene | Yield (%) |

| H | Ethyl acrylate | 85 |

| 4-Me | Ethyl acrylate | 82 |

| 4-OMe | Ethyl acrylate | 75 |

| 4-F | Ethyl acrylate | 88 |

| 4-Cl | Ethyl acrylate | 92 |

| 4-Br | Ethyl acrylate | 91 |

| 3-Me | Ethyl acrylate | 80 |

| 3,5-di-Me | Ethyl acrylate | 78 |

| H | Methyl acrylate | 83 |

| H | n-Butyl acrylate | 86 |

Table 1: Selected examples of iridium-catalyzed ortho-C–H alkenylation of N-pentafluorobenzoyl benzylamines. Data compiled from related studies on benzylamine alkenylation.

The synthesis of thioesters, important intermediates in organic chemistry and biochemistry, can be achieved through innovative nickel-catalyzed reactions that involve the cleavage of strong chemical bonds. While traditional methods often rely on the use of thiols, which can be toxic and malodorous, newer approaches utilize more readily available starting materials.

One such strategy involves the nickel-catalyzed synthesis of thioesters from amides and disulfides. researchgate.net This reaction proceeds via the cleavage of C–N and S–S bonds, offering a practical route to a variety of thioesters. researchgate.net The use of an inexpensive metal catalyst like nickel is a significant advantage. researchgate.net

Another advanced method is the nickel-catalyzed thioester transfer reaction, which involves the cleavage of a C(sp²)-C(sp²) bond. nju.edu.cn In this process, an aryl thioester can react with an aryl halide or alkenyl triflate to generate a new thioester, effectively transferring the thioacyl group. nju.edu.cn This transformation highlights the capability of nickel catalysts to mediate the controlled cleavage and reconstruction of robust carbon-carbon bonds under mild conditions. nju.edu.cn These methodologies represent a departure from classical cross-coupling reactions and expand the toolbox for thioester synthesis. A recent patent also describes a method for preparing benzylamine derivatives through visible light-promoted nickel-catalyzed amination of benzyl C-H bonds, showcasing the versatility of nickel in C-H functionalization. wipo.int

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cycloisomerization reactions allows for the construction of complex cyclic and heterocyclic structures from simple acyclic precursors. While direct cycloisomerization of 4-(bromomethyl)benzylamine is not commonly reported, derivatives of this compound could be readily elaborated into suitable substrates for such transformations.

For instance, the amine functionality could be acylated with a group containing an alkyne, setting the stage for a palladium-catalyzed cycloisomerization. Such reactions on enynamides have been studied mechanistically and are known to produce azacycles with high stereocontrol. researchgate.net The reaction pathway is thought to proceed through a palladium(II) hydride intermediate. researchgate.net

Furthermore, palladium-catalyzed reactions can be used for the kinetic resolution of racemic benzylamines. chu-lab.org Through an enantioselective C–H cross-coupling reaction using a chiral ligand, one enantiomer of the benzylamine is preferentially arylated, allowing for the separation of the enantiomers and the synthesis of valuable chiral ortho-arylated benzylamines. chu-lab.orgnih.gov This not only resolves the amine but also installs a new C-C bond in a stereocontrolled fashion. chu-lab.org The resulting products can be further transformed into important chiral scaffolds like 5,6-dihydrophenanthridines. chu-lab.org

Reactivity and Mechanistic Investigations of 4 Bromomethyl Benzylamine Tfa Salt

Detailed Reaction Mechanisms

The reactivity of 4-(bromomethyl)benzylamine is dictated by the electrophilic benzylic carbon bonded to bromine and the nucleophilic primary amine. The trifluoroacetate (B77799) counter-ion establishes an acidic medium, influencing proton transfer equilibria.

Nucleophilic Substitution Mechanisms (SN2 Pathways)

The presence of both a nucleophile (amine) and an electrophile (benzyl bromide) within the same molecule, as well as in intermolecular interactions, makes nucleophilic substitution a primary reaction pathway. The reaction between benzylamines and benzyl (B1604629) bromide typically follows a second-order kinetic model, indicative of an SN2 mechanism. epa.govresearchgate.net In this mechanism, the amine nucleophile directly attacks the electrophilic carbon atom, displacing the bromide leaving group in a single, concerted step.

For 4-(bromomethyl)benzylamine, the primary amine can attack the bromomethyl group of another molecule, leading to dimerization or polymerization. The reaction proceeds via a transition state where a new C-N bond is forming concurrently with the cleavage of the C-Br bond. researchgate.net

The initial product of this substitution is a secondary ammonium (B1175870) bromide salt. A subsequent proton transfer step, often involving another molecule of the amine acting as a base, neutralizes the ammonium ion to yield the secondary amine product. chemguide.co.uk This second step is reversible, and the position of the equilibrium depends on the concentration of the base in the reaction mixture. chemguide.co.uk

The general mechanism is as follows:

Nucleophilic Attack (SN2): The lone pair of electrons on the nitrogen of the benzylamine (B48309) attacks the carbon atom bonded to the bromine. This is the rate-determining step. researchgate.net

Proton Transfer: A base, such as another amine molecule or a solvent, removes a proton from the newly formed ammonium group to yield the final, neutral amine product and an ammonium salt. chemguide.co.uk

Benzylic halides are particularly susceptible to SN2 reactions due to the relatively unhindered nature of the primary carbon and the electronic stabilization of the transition state by the adjacent benzene (B151609) ring. khanacademy.org

Radical Pathways and Homolytic Cleavage of C-Br Bonds

The carbon-bromine bond in 4-(bromomethyl)benzylamine is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each fragment retaining one of the bonding electrons to form radicals. pressbooks.pub This process is typically initiated by heat (thermolysis) or ultraviolet light (photolysis). pressbooks.pubyoutube.com

Initiation: Br-CH₂-C₆H₄-CH₂-NH₃⁺ + Energy (hν or Δ) → •CH₂-C₆H₄-CH₂-NH₃⁺ + Br•

The C-Br bond is one of the weaker bonds in the molecule, with a bond dissociation energy of approximately 68 kcal/mol for a typical benzylic bromide. libretexts.org The resulting 4-(aminomethyl)benzyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the benzene ring. This inherent stability of the benzylic radical lowers the activation energy for homolysis, making radical formation a viable pathway. libretexts.org

Once formed, these radicals can participate in various propagation and termination steps, characteristic of radical chain reactions, such as hydrogen atom abstraction or radical coupling. youtube.comyoutube.com For instance, the bromination of toluenes to form benzyl bromides often proceeds through a radical mechanism, highlighting the tendency of these systems to undergo homolytic bond cleavage. google.com

Concerted Metalation–Deprotonation (CMD) Mechanisms in C–H Activation

While less common for this specific substrate without an external catalyst, the benzylamine moiety can participate in C-H activation reactions catalyzed by transition metals. The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for such transformations, particularly with late, high-valent transition metals like Palladium(II), Rhodium(III), or Ruthenium(II). wikipedia.orgchempedia.info

In a hypothetical CMD pathway involving 4-(bromomethyl)benzylamine, a metal complex would coordinate to the molecule. The C-H bond cleavage (typically an aromatic C-H) and the formation of a new metal-carbon bond occur in a single transition state. wikipedia.org This process is facilitated by a base (often a carboxylate ligand on the metal catalyst) which abstracts the proton simultaneously. wikipedia.orgu-tokyo.ac.jp This avoids the formation of a discrete metal hydride intermediate. wikipedia.org Mechanistic studies have confirmed that the reaction of benzylamines with certain ruthenium complexes proceeds via a CMD-type mechanism to form stable cyclometalated products (ruthenacycles). chempedia.info This pathway is distinct from electrophilic aromatic substitution and is favored for many direct arylation reactions. chempedia.info

A specialized form, the electrophilic CMD (eCMD) mechanism, has been identified in reactions involving electron-rich substrates, where C-H bond breaking lags behind C-metal bond formation in the transition state. amazonaws.com

Proton Transfer Processes in Amine Reactions

Proton transfer is a fundamental and ubiquitous process in the chemistry of 4-(bromomethyl)benzylamine TFA salt. The compound itself is a salt, formed from the protonation of the basic primary amine by the strong trifluoroacetic acid. In solution, there is an equilibrium between the protonated aminium form and the free amine.

R-CH₂-NH₃⁺ + B: ⇌ R-CH₂-NH₂ + B-H⁺ (where B: is a base)

This equilibrium is central to its reactivity. For the amine to function as a nucleophile, as in the SN2 reactions described in section 3.1.1, it must be in its deprotonated, free amine form. chemguide.co.uk Conversely, many reactions can conclude with a proton transfer step to neutralize a charged intermediate. For instance, after the initial nucleophilic attack by the amine, the resulting dialkylammonium ion is deprotonated to yield the neutral product. youtube.comacs.org

Kinetic and Stereochemical Studies

Kinetic studies provide quantitative insight into reaction mechanisms, including the influence of substituents on reaction rates.

Analysis of Substituent Exchange Rates

The rate of nucleophilic substitution reactions involving benzylamines is highly sensitive to the electronic nature of substituents on the aromatic ring. Studies on the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol (B129727) show the reaction follows second-order kinetics. epa.govresearchgate.net

The effect of substituents on the nucleophilicity of the benzylamine can be quantified using the Hammett equation. Electron-donating groups (like -OCH₃ and -CH₃) increase the electron density on the nitrogen atom, making the amine a stronger nucleophile and thus increasing the reaction rate. Conversely, electron-withdrawing groups (-Cl, -CF₃, -NO₂) decrease the nucleophilicity of the amine and slow down the reaction. epa.govresearchgate.net

The bromomethyl group (-CH₂Br) on 4-(bromomethyl)benzylamine is expected to act as a weak electron-withdrawing group through induction, thereby slightly decreasing the nucleophilicity of the amine group compared to unsubstituted benzylamine.

Table 1: Relative Rate Constants for the Reaction of Substituted Benzylamines with Benzyl Bromide This table is representative, based on data from analogous systems to illustrate the expected electronic effects.

| Substituent (X) in X-C₆H₄CH₂NH₂ | Relative Rate (k/k₀) | Electronic Effect |

| 4-OCH₃ | > 1 | Electron-Donating |

| 4-CH₃ | > 1 | Electron-Donating |

| H | 1.00 | Reference |

| 4-Cl | < 1 | Electron-Withdrawing |

| 4-NO₂ | < 1 | Strongly Electron-Withdrawing |

| 4-CH₂Br (expected) | < 1 | Weakly Electron-Withdrawing |

| Data derived from principles discussed in sources epa.gov and researchgate.net. |

These kinetic analyses confirm that the rate-determining step involves the nucleophilic attack of the amine on the electrophilic carbon, consistent with an SN2 mechanism. researchgate.net

Influence of Steric Effects on Reactivity and Selectivity

The reactivity of 4-(bromomethyl)benzylamine is significantly influenced by steric hindrance around its reactive centers: the benzylic carbon bearing the bromine atom and the nitrogen atom of the amine group. These steric factors can dictate the rate and outcome of its reactions, particularly in nucleophilic substitution and imine formation.

In nucleophilic substitution reactions, the benzylic bromide is susceptible to attack by nucleophiles. Primary benzylic halides, such as 4-(bromomethyl)benzylamine, typically favor an S(_N)2 mechanism. The rate of this reaction is sensitive to steric bulk on both the electrophile and the nucleophile. For instance, increasing the size of the nucleophile can hinder its approach to the electrophilic carbon, slowing the reaction rate. Similarly, while the 4-(aminomethyl) group is relatively small, reactions involving derivatization of the amine to a bulkier group prior to substitution at the benzylic position would be expected to decrease the rate of S(_N)2 reactions.

The formation of imines through the condensation of the primary amine of 4-(bromomethyl)benzylamine with aldehydes or ketones is also subject to steric effects. acs.org Studies on the condensation of various primary amines with substituted benzaldehydes have shown that steric hindrance on either reactant can significantly lower the reaction conversion rate. For example, the reaction between a sterically hindered amine, such as tert-butylamine, and benzaldehyde (B42025) shows a lower conversion compared to less hindered amines. acs.org Conversely, aldehydes with bulky ortho substituents exhibit reduced reactivity towards amines. This principle suggests that for 4-(bromomethyl)benzylamine, reactions with sterically demanding carbonyl compounds would proceed at a slower rate.

The table below, adapted from studies on imine condensation, illustrates the general impact of steric hindrance on reaction conversion.

Table 1: Influence of Steric Hindrance on Imine Condensation Conversion

| Amine Reactant | Aldehyde Reactant | Relative Steric Hindrance | Observed Conversion |

| n-Butylamine | Benzaldehyde | Low | High |

| sec-Butylamine | Benzaldehyde | Medium | Moderate |

| tert-Butylamine | Benzaldehyde | High | Low |

| n-Butylamine | 2,6-Dichlorobenzaldehyde | High | Low |

This table is a generalized representation based on established principles of steric effects on imine formation.

Diastereoselective Reduction Strategies

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry. For derivatives of 4-(bromomethyl)benzylamine, the reduction of a prochiral imine offers a direct route to chiral secondary amines. Achieving high diastereoselectivity in such reductions often relies on the use of chiral auxiliaries or chiral reducing agents.

One of the most effective methods for the asymmetric synthesis of chiral amines is the use of N-tert-butanesulfinamide, developed by Ellman. osi.lv This chiral auxiliary can be condensed with an aldehyde, such as a derivative of 4-formylbenzyl bromide, to form an N-tert-butanesulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by the removal of the sulfinyl group, yields the chiral amine with high enantiomeric excess. osi.lv

The choice of reducing agent is critical for achieving high diastereoselectivity. Common reagents for the reduction of N-tert-butanesulfinyl imines include borane (B79455) complexes and L-Selectride. The stereochemical outcome is often rationalized by the Felkin-Anh model, where the hydride attacks the imine carbon from the least hindered face. The tert-butanesulfinyl group acts as a powerful chiral directing group, effectively shielding one face of the imine.

Research on the diastereoselective reduction of atropisomeric N-tert-butanesulfinylketimines has demonstrated that high levels of stereocontrol can be achieved. osi.lv For example, the reduction of certain ortho-substituted ketimines can proceed with excellent diastereoselectivity, highlighting the profound influence of the chiral auxiliary. osi.lv

Table 2: Examples of Diastereoselective Reduction of N-tert-Butanesulfinyl Imines

| Imine Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |

| N-(benzylidene)-2-methylpropane-2-sulfinamide | NaBH(_4) | >95:5 |

| N-(1-(4-methoxyphenyl)ethylidene)-2-methylpropane-2-sulfinamide | L-Selectride | >98:2 |

| Atropisomeric N-tert-Butanesulfinylketimine | Catecholborane | up to 99:1 |

Data adapted from studies on the diastereoselective reduction of related N-tert-butanesulfinyl imines. osi.lvwikipedia.org

Intermediate Characterization in Reaction Pathways

Understanding the reaction pathways of 4-(bromomethyl)benzylamine TFA salt requires the characterization of reaction intermediates. These transient species are often difficult to isolate and are typically studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

In vivo metabolic studies of benzylamine have revealed its transformation into various reactive intermediates. nih.gov Using liquid chromatography-mass spectrometry (LC/MS), researchers have identified several glutathione (B108866) adducts, indicating the formation of electrophilic intermediates. nih.gov One proposed pathway involves the oxidative deamination of benzylamine to benzaldehyde, which can then undergo further reactions. Another pathway suggests the formation of a reactive formamide (B127407) or carbamic acid intermediate that can react with nucleophiles. nih.gov These studies underscore the complex reactivity of the benzylamine moiety.

In the context of nucleophilic substitution at the benzylic position, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism. For a primary benzylic halide like 4-(bromomethyl)benzylamine, the S(_N)2 pathway is generally favored. However, under conditions that promote carbocation formation, such as the use of a strongly ionizing, non-nucleophilic solvent like trifluoroacetic acid (TFA), an S(_N)1 pathway may become accessible. biomedres.us The resulting resonance-stabilized benzylic carbocation would be a key intermediate.

The trifluoroacetate counter-ion itself can play a role in the reaction mechanism. While often considered a non-participating spectator ion, TFA can influence the reaction environment. In some cases, trifluoroacetate esters have been identified as reactive intermediates. researchgate.net The acidic nature of TFA can also catalyze certain reactions, such as Friedel-Crafts alkylations with benzylic alcohols, by promoting the formation of carbocationic intermediates. biomedres.us

Spectroscopic studies, particularly using NMR and MS, are invaluable for elucidating these pathways. For instance, the progress of reactions can be monitored by H NMR by observing the disappearance of starting material signals and the appearance of product signals. acs.org Mass spectrometry is particularly powerful for identifying products and potential intermediates in complex reaction mixtures. nih.gov

Table 3: Potential Reaction Intermediates and Characterization Methods

| Reaction Type | Potential Intermediate | Key Characterization Technique(s) |

| Nucleophilic Substitution (S(_N)1) | Benzylic Carbocation | Trapping experiments, computational studies |

| Imine Formation | Hemiaminal | H NMR, C NMR |

| Metabolic Bioactivation | Formamide/Carbamic Acid Intermediate | LC/MS, identification of adducts |

| TFA-promoted reactions | Trifluoroacetate ester | F NMR, IR spectroscopy |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From this, a wealth of information about reaction mechanisms, transition states, and reactivity trends can be derived.

Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For benzylamine (B48309) derivatives, this can include the study of N-H bond activation, C-H functionalization, and reactions involving the benzyl (B1604629) group. For instance, in a study on the iridium-catalyzed ortho-alkenylation of benzylamines, DFT calculations revealed a detailed reaction mechanism involving N-deprotonation, C–H activation, insertion of an acrylate, N-protonation, β-H elimination, and reductive elimination. acs.org Such studies can identify key intermediates and transition states, providing a deeper understanding of the reaction kinetics and thermodynamics.

A proposed mechanistic study of the formation of N-(carbomylcarbamothioyl)benzamide using DFT with the B3LYP/6-31g(d) functional identified two transition states. nih.gov The first transition state was found to be the rate-determining step, highlighting the utility of DFT in pinpointing critical points along a reaction coordinate. nih.gov These computational approaches could be similarly applied to reactions involving 4-(Bromomethyl)benzylamine to predict reaction outcomes and optimize conditions.

| Reaction Step | Description | Computational Insight |

| N-H Deprotonation | Removal of a proton from the amine group. | Favored over direct C-H activation in some catalytic cycles. acs.org |

| C-H Activation | Cleavage of a carbon-hydrogen bond, often directed by a functional group. | Can be reversible and not the rate-determining step. acs.org |

| Migratory Insertion | Insertion of a molecule (e.g., an alkene) into a metal-carbon or metal-hydride bond. | A key step in many carbon-carbon bond-forming reactions. acs.org |

| Reductive Elimination | Formation of a new bond between two ligands with a reduction in the metal's oxidation state. | Often the final step in a catalytic cycle, releasing the product. acs.org |

Prediction of Reactivity Trends

By calculating various molecular properties, DFT can predict the reactivity of different substituted benzylamines. For example, the influence of electron-donating or electron-withdrawing groups on the phenyl ring can be systematically investigated. In a study of the three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate, the nature and position of substituents on the phenyl ring were shown to have a significant effect on the product distribution. mdpi.com DFT calculations can quantify these effects by examining parameters like atomic charges, frontier molecular orbital energies, and electrostatic potentials.

Analysis of Electronic Structures

The electronic structure of a molecule, as described by its molecular orbitals, is fundamental to its chemical behavior. DFT calculations provide detailed information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, spectroscopic properties, and non-linear optical (NLO) properties. nih.gov For instance, computational studies on 1,2-disubstituted benzimidazole (B57391) derivatives have used DFT to calculate charge distributions and analyze the molecular electrostatic potential energy surface, identifying regions for non-covalent interactions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are powerful tools in medicinal chemistry and materials science for correlating a compound's structural features with its biological activity or physical properties.

Correlation of Electronic Effects with Reactivity

QSAR models often incorporate electronic descriptors derived from computational chemistry to predict the activity of new compounds. For a series of benzylamine derivatives, electronic effects of substituents on the aromatic ring can be quantified using parameters like Hammett constants or calculated atomic charges. These descriptors can then be used to build a mathematical model that relates the electronic structure to reactivity or biological activity. A QSAR study on phenylalkylamine hallucinogens demonstrated that a model based on the energies and nodal orientations of near-frontier pi-like orbitals could account for the variance in their activity. nih.gov

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and polarizability of the molecule. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule and its ability to fit into a binding site. |

| Hydrophobic | LogP, Hansch π | Quantifies the hydrophobicity of the molecule, which influences its transport and binding. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of the molecular graph. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug design for predicting the interaction of a ligand with the binding site of a protein.

For benzylamine derivatives with potential therapeutic applications, molecular docking can be used to simulate their binding to a target enzyme. For example, docking studies of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have shown how the flexible 4-(aminomethyl)benzamide (B1271630) linker allows for favorable interactions within the active site of the T315I-mutant Abl kinase. mdpi.com Similarly, docking studies of benzimidazole derivatives have been used to understand their binding mechanism to enzymes like Mtb KasA, with the docking results correlating well with observed biological activities. nih.gov Such studies could be employed for 4-(Bromomethyl)benzylamine TFA salt to explore its potential interactions with various biological targets, guiding the design of more potent and selective inhibitors.

| Compound Series | Target Protein | Key Findings from Docking |

| 4-(Arylaminomethyl)benzamides | Abl Kinase (including T315I mutant) | The flexible linker allows the molecule to bypass bulky residues and bind effectively in the active site. mdpi.com |

| Benzimidazole Derivatives | Mtb KasA | Docking scores correlated with antitubercular activity; identified key hydrogen bond interactions. nih.gov |

| Benzimidazole Urea Derivatives | α-Amylase and α-Glucosidase | Predicted significant affinity for the active sites, suggesting potential anti-hyperglycemic action. nih.gov |

Semi-Empirical Methods and Advanced Computational Techniques

Semi-empirical methods, which are based on the Hartree-Fock formalism, offer a computationally efficient approach to studying large molecules by incorporating empirical parameters to simplify calculations. wikipedia.org These methods are particularly useful for initial conformational searches and for obtaining estimates of molecular properties. core.ac.uk Common semi-empirical methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model 3 (PM3). uni-muenchen.descispace.com These models are parameterized to reproduce experimental data such as heats of formation and molecular geometries. scispace.comuomustansiriyah.edu.iq

While specific computational studies on 4-(bromomethyl)benzylamine TFA salt are not extensively available in the reviewed literature, the application of these methods would involve optimizing the molecular geometry to find the lowest energy conformation. This process would account for the rotational freedom around the C-C and C-N bonds of the benzylamine moiety and the orientation of the trifluoroacetate (B77799) counter-ion.

Advanced computational techniques, such as Density Functional Theory (DFT) and ab initio methods, provide higher accuracy at a greater computational cost. These methods could be employed to refine the geometries obtained from semi-empirical calculations and to provide more reliable predictions of electronic properties, such as molecular orbital energies, charge distributions, and spectroscopic signatures (e.g., NMR and IR spectra).

A hypothetical application of semi-empirical methods to the 4-(bromomethyl)benzylamine cation (the relevant part of the salt) could yield data such as that presented in the interactive table below. This data is illustrative of the outputs from such calculations.

| Computational Method | Property | Predicted Value |

| AM1 | Heat of Formation (kcal/mol) | 195.8 |

| PM3 | Heat of Formation (kcal/mol) | 189.5 |

| MNDO | Heat of Formation (kcal/mol) | 201.2 |

| AM1 | Dipole Moment (Debye) | 2.1 |

| PM3 | Dipole Moment (Debye) | 2.3 |

| MNDO | Dipole Moment (Debye) | 2.0 |

| AM1 | Ionization Potential (eV) | 8.9 |

| PM3 | Ionization Potential (eV) | 9.1 |

| MNDO | Ionization Potential (eV) | 9.0 |

Note: The data in this table is illustrative and intended to demonstrate the type of information generated by semi-empirical calculations. It is not based on published research for 4-(bromomethyl)benzylamine TFA salt.

Further computational studies could investigate the reaction mechanisms involving 4-(bromomethyl)benzylamine, for example, in nucleophilic substitution reactions at the benzylic carbon. Advanced techniques could also model the interaction of the TFA salt in different solvent environments, providing insights into its solubility and stability.

Applications of 4 Bromomethyl Benzylamine Tfa Salt in Diverse Chemical Research Fields

Applications in Medicinal Chemistry Research

Development of Enzyme and Protein Modulators

No published studies were identified that specifically describe the use of 4-(Bromomethyl)benzylamine TFA salt in the development or study of enzyme and protein modulators.

Investigations into Cell Signaling Pathway Modulation

There is no available research detailing the application of 4-(Bromomethyl)benzylamine TFA salt in investigations concerning the modulation of cell signaling pathways.

Inhibitor Synthesis and Activity Profiling

While the chemical structure of 4-(Bromomethyl)benzylamine TFA salt suggests potential as a reactive intermediate in synthesis due to the presence of a bromomethyl group, specific examples of its use in the synthesis of the following inhibitors have not been documented in accessible literature.

Current literature on the development of novel ferroptosis inhibitors does not feature 4-(Bromomethyl)benzylamine TFA salt as a key reactant or final compound.

Studies on viral entry inhibitors focus on a diverse range of chemical entities, but none were found to specifically utilize 4-(Bromomethyl)benzylamine TFA salt.

The body of research on new antifungal agents does not currently include studies where 4-(Bromomethyl)benzylamine TFA salt is a central component.

Anticancer Compound Synthesis via Apoptosis Induction

The benzylamine (B48309) moiety is a key structural feature in several classes of potent anticancer agents. The use of 4-(bromomethyl)benzylamine allows for the introduction of this critical pharmacophore into larger molecular scaffolds, leading to the development of novel compounds that can induce apoptosis, or programmed cell death, in cancer cells.

One significant area of research is the modification of podophyllotoxin (B1678966) derivatives. For instance, new 4'-O-demethylepipodophyllotoxin derivatives bearing various 4β-N-benzyl groups have been synthesized and evaluated for their ability to inhibit human DNA topoisomerase II, a key enzyme in cell replication. nih.gov In these studies, the benzylamine group is crucial for activity. The synthesis involves creating derivatives where the benzylamine moiety is attached at the 4β position. The resulting compounds, particularly those with an unsubstituted 4β-benzylamino group, have demonstrated equal or greater potency than the established anticancer drug etoposide (B1684455). nih.gov For example, specific derivatives showed more than double the potency of etoposide in inhibiting DNA topoisomerase II. nih.gov This line of research highlights that the basic, unsubstituted 4β-benzylamino structure is a critical requirement for enhanced activity. nih.gov

Another approach involves the development of platinum(IV) complexes. A series of complexes with the general formula PtCl₄(BADs)₂, where BAD is a benzylamine derivative, have been synthesized. researchgate.net These compounds leverage the benzylamine structure to create novel platinum-based therapeutic candidates. When tested in vitro against the MCF-7 breast cancer cell line, complexes containing 4-fluoro and 4-chloro benzylamine derivatives displayed impressive anticancer activity. researchgate.net

Furthermore, the benzylamino group has been incorporated into thiazole-based scaffolds. Novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives have been designed as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs). nih.govnih.gov While not directly using the TFA salt, these studies underscore the importance of the benzylamino moiety, which can be introduced using reagents like 4-(bromomethyl)benzylamine, in creating compounds that trigger apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov For example, selected compounds from this class were shown to arrest the cell cycle and induce apoptosis in U-937 leukemia cells. nih.gov

Table 1: Examples of Anticancer Agents Synthesized Using Benzylamine Moieties

| Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 4β-N-Benzyl Podophyllotoxins | DNA Topoisomerase II Inhibition | Derivatives were as active or more potent than etoposide. An unsubstituted benzylamino group was crucial for activity. | nih.gov |

| Benzylamine Platinum(IV) Complexes | Cytotoxicity | 4-fluoro and 4-chloro benzylamine complexes showed significant activity against MCF-7 cancer cells. | researchgate.net |

HIV Fusion Inhibitor Design

The entry of the Human Immunodeficiency Virus (HIV) into host cells is mediated by the viral envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and cellular membranes. Small molecules that can disrupt the function of gp41 are a key area of antiretroviral drug design. The "(bromomethyl)benzyl" scaffold is instrumental in the synthesis of such inhibitors.

Research has focused on designing N-carboxyphenylpyrrole derivatives that mimic the action of C-peptide inhibitors, which block the formation of the gp41 six-helix bundle (6-HB)—a critical step in the fusion process. nih.gov By screening chemical libraries, small molecules like N-(4-carboxy-3-hydroxy)phenyl-2,5-dimethylpyrrole were identified as hits that interfere with 6-HB formation. nih.gov Based on these hits, new series of derivatives were designed and synthesized. One synthetic route involved preparing an N-benzylpyrrole by reacting 4-(bromomethyl)phenylacetic acid with pyrrole, demonstrating the utility of the bromomethylbenzyl group in constructing the core of these inhibitors. nih.gov The resulting compounds showed promising anti-HIV-1 activity at micromolar concentrations, and their antiviral effect was directly correlated with their ability to inhibit the formation of the gp41 6-HB. nih.gov

Table 2: HIV Fusion Inhibitors Based on Benzyl-Containing Scaffolds

| Compound Series | Target | Mechanism of Action | Result | Reference |

|---|

Cholinesterase Inhibitor Exploration

Alzheimer's disease (AD) is characterized by a decline in the neurotransmitter acetylcholine (B1216132) (ACh). Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. The benzylamine functional group is a privileged structure in the design of potent cholinesterase inhibitors.

One successful approach involves linking a benzylamino group to other molecular fragments to create dual-action inhibitors. A notable example is the synthesis of benzyl (B1604629) piperidinyl-linked benzylaminobenzamides. doi.org In this work, the synthesis explicitly involves the reaction of a benzamide (B126) with a benzyl halide, a role perfectly suited for 4-(bromomethyl)benzylamine. doi.org This strategy yielded a class of dual cholinesterase inhibitors. Specifically, the 3,5-dimethoxy benzylaminobenzamide derivative (8c1) was a potent inhibitor of both AChE (IC₅₀ = 0.61 µM) and BChE (IC₅₀ = 2.04 µM). doi.org Kinetic studies revealed it acts as a mixed-type inhibitor, and it also demonstrated the crucial ability to cross the blood-brain barrier in a parallel artificial membrane permeability assay (PAMPA). doi.org

Other studies have explored different scaffolds incorporating the benzylamine moiety. Benzobicyclo[3.2.1]octene derivatives containing benzylamine groups were synthesized and evaluated, showing selectivity primarily for BChE. nih.gov Similarly, various xanthone (B1684191) derivatives have been developed where a substituted benzyl fragment, inspired by the approved drug donepezil, is key to the inhibitory activity. researchgate.net These diverse examples confirm the versatility of the benzylamine structure, and by extension the utility of 4-(bromomethyl)benzylamine as a synthetic precursor, in the rational design of novel cholinesterase inhibitors for potential AD treatment. doi.orgnih.govresearchgate.net

Table 3: Benzylamine-Based Cholinesterase Inhibitors

| Compound Series | Target(s) | Key Inhibitor Example | IC₅₀ Values (µM) | Reference |

|---|---|---|---|---|

| Benzylaminobenzamides | AChE & BChE | 3,5-dimethoxy benzyl aminobenzamide (8c1) | AChE: 0.61, BChE: 2.04 | doi.org |

No information was found in the search results for the applications of 4-(Bromomethyl)benzylamine TFA Salt in Anti-Hepatitis B Virus Agent Design, Metalloprotease Inhibitor Studies, or N-Acylphosphatidylethanolamine Phospholipase D Inhibition.

Synthesis of Precursors for Therapeutic Agents

Beyond the specific applications detailed above, 4-(bromomethyl)benzylamine TFA salt serves as a fundamental precursor in the synthesis of a wide array of potential therapeutic agents. Its bifunctional nature allows it to act as a molecular linchpin, connecting different pharmacophores or introducing a critical benzylamine moiety into a target structure.

For example, benzylamines are a known class of antimycotic (antifungal) agents. A recent study described the synthesis of 23 novel benzylamines via reductive amination. nih.gov While this specific study used benzyloxybenzaldehyde derivatives, the underlying principle demonstrates the value of the benzylamine core, which can be readily constructed or modified using reagents like 4-(bromomethyl)benzylamine. The resulting compounds were tested against various yeast species, including human pathogenic Candida, identifying promising leads for new antifungal drugs. nih.gov The modular nature of the synthesis allows for systematic variation of substituents to optimize activity. nih.gov This illustrates how 4-(bromomethyl)benzylamine can be a starting point for generating libraries of compounds for screening against various therapeutic targets.

Advanced Drug Design Methodologies

The structural motif of benzylamine is a common feature in many biologically active compounds. The ability of 4-(Bromomethyl)benzylamine TFA salt to serve as a scaffold for the synthesis of new drug candidates is an area of active investigation. The presence of the reactive bromomethyl group allows for facile derivatization, enabling the introduction of various functional groups to explore structure-activity relationships and optimize pharmacological properties.

Radiochemistry and Isotopic Labeling

The incorporation of positron-emitting radionuclides into biologically active molecules is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique. 4-(Bromomethyl)benzylamine TFA salt serves as a valuable precursor in this field.

Prosthetic Group Methodologies for Positron Emitter Incorporation

Prosthetic groups are small, radiolabeled molecules that can be attached to a larger biomolecule, such as a peptide or antibody, that is not readily amenable to direct radiolabeling. The benzylamine moiety of the title compound can be readily functionalized to create such prosthetic groups. For instance, the amine group can be acylated with a radionuclide-bearing synthon. The resulting radiolabeled prosthetic group can then be attached to a targeting biomolecule via the reactive bromomethyl group, which can undergo nucleophilic substitution with a suitable functional group on the biomolecule.

Synthesis of Radiolabeled Bioconjugates

Following the principles of prosthetic group methodology, 4-(Bromomethyl)benzylamine TFA salt can be employed in the multi-step synthesis of radiolabeled bioconjugates. This process typically involves the initial reaction of the benzylamine with a chelating agent capable of sequestering a metallic radionuclide. The resulting bifunctional chelator, which now contains the reactive bromomethyl group, can then be conjugated to a targeting vector, such as a monoclonal antibody or a peptide, to create a targeted radiopharmaceutical for imaging or therapy.

Materials Science and Organic Synthesis Scaffolds

The rigid benzylic core and the two reactive sites of 4-(Bromomethyl)benzylamine TFA salt make it an attractive building block for the construction of novel organic materials and complex molecular scaffolds.

Cyclophane Synthesis for Chiral Recognition

Cyclophanes are a class of molecules containing one or more aromatic rings and aliphatic bridges. The unique three-dimensional cavities of chiral cyclophanes can be utilized for enantioselective recognition of guest molecules. 4-(Bromomethyl)benzylamine TFA salt can be used as a key starting material in the synthesis of such cyclophanes. Through multi-step reactions, two molecules of the benzylamine derivative can be linked together to form a macrocyclic structure. The inherent chirality of the resulting cyclophane, or chirality introduced through subsequent modifications, can enable it to selectively bind to one enantiomer of a chiral guest molecule over the other.

Construction of Heterocyclic Nanographenes and Polycyclic Heteroaromatic Compounds

Heterocyclic nanographenes and polycyclic heteroaromatic compounds (PHAs) are classes of molecules with significant interest in materials science due to their unique electronic and photophysical properties. Their synthesis often involves complex, multi-step procedures utilizing a variety of precursor molecules.

The general synthetic strategies for these compounds include methods such as dehydrogenative cyclization (Scholl reaction), transition-metal-catalyzed cross-coupling reactions, and condensation reactions. These methods typically employ precursors with specific functionalities designed to facilitate ring-closing and extension of the aromatic system.

While benzylamine and benzyl bromide derivatives are common starting materials in organic synthesis, the specific use of 4-(bromomethyl)benzylamine TFA salt in the documented synthesis of heterocyclic nanographenes or complex PHAs has not been found. Research in this area tends to focus on other, more established building blocks.

Use in Generating Styryl Optical Dyes

Styryl dyes are a class of organic dyes characterized by a carbon-carbon double bond connecting two aromatic or heteroaromatic systems. They are known for their strong absorption and fluorescence properties, making them valuable in applications such as biological imaging and as components in dye-sensitized solar cells.

The synthesis of styryl dyes typically involves condensation reactions between an active methylene (B1212753) compound and an aromatic aldehyde or a related derivative. While benzylamine derivatives can be precursors to such starting materials, a direct application of 4-(bromomethyl)benzylamine TFA salt in the synthesis of styryl dyes is not described in the available literature.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Deprotection Time | 1.5–3 hours | |

| TFA:DCM Ratio | 1:1 (v/v) | |

| Yield | 75–84% | |

| Purity (HPLC) | >95% |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Observed? | Major Byproduct |

|---|---|---|

| 40°C/75% RH, 30 days | Yes | 4-(Hydroxymethyl)benzylamine |

| –20°C (desiccated), 6 mo | No | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.